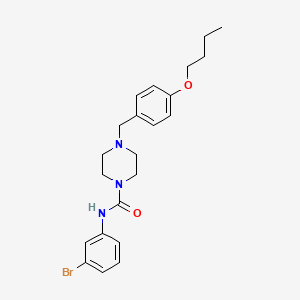![molecular formula C20H20N2O4 B4690680 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BP897, is a potent and selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist at dopamine D3 receptors, blocking the binding of dopamine and preventing its effects. This results in a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse. This compound has also been shown to have an inverse agonist effect on dopamine D2 receptors, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. This compound has also been shown to reduce locomotor activity and increase catalepsy, suggesting a potential role in the treatment of movement disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is a highly selective dopamine D3 receptor antagonist, which allows for specific targeting of this receptor subtype. It has also been extensively studied in preclinical models, providing a wealth of data on its pharmacological properties. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential therapeutic applications in addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have even greater therapeutic potential. Finally, studies are needed to investigate the long-term effects of this compound on dopamine receptor function and behavior.
Aplicaciones Científicas De Investigación
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D3 receptors, which are involved in the regulation of reward, motivation, and movement. This compound has been shown to block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and may be useful in the treatment of addiction.
Propiedades
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(18-13-25-16-5-1-2-6-17(16)26-18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h1-2,5-10,18H,3-4,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRYSNLFJGVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3,5-dichloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4690598.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B4690605.png)
![2-(2-fluorophenyl)-4-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4690617.png)
![3-(4-hydroxy-2-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4690619.png)
![N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4690640.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)

![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)


![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)

![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)